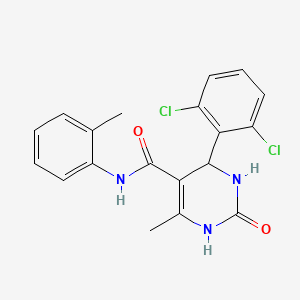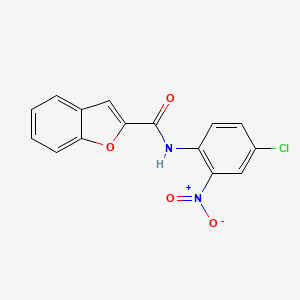![molecular formula C20H30N6 B3999601 5-N-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine](/img/structure/B3999601.png)
5-N-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine
Descripción general
Descripción
5-N-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine is a complex organic compound that features a pyrazole ring and a tetrahydroquinazoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine typically involves a multi-step process. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives and reduced forms of the original compound.
Aplicaciones Científicas De Investigación
5-N-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The tetrahydroquinazoline core can interact with various receptors, modulating their signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-pyrazoles: These compounds share the pyrazole ring structure and have similar biological activities.
Pyrazole-triazole hybrids: These compounds combine the pyrazole ring with a triazole ring, offering enhanced biological properties.
Uniqueness
What sets 5-N-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine apart is its unique combination of a pyrazole ring and a tetrahydroquinazoline core, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.
Propiedades
IUPAC Name |
5-N-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6/c1-26(2)20-22-13-16-17(9-6-10-18(16)24-20)21-11-15-12-23-25-19(15)14-7-4-3-5-8-14/h12-14,17,21H,3-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEDKJMOUUMQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(CCCC2=N1)NCC3=C(NN=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B3999527.png)

![2-methyl-1,4-bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B3999539.png)
![N-{(5-chloro-8-hydroxy-7-quinolinyl)[4-(dimethylamino)phenyl]methyl}acetamide](/img/structure/B3999546.png)

![Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione](/img/structure/B3999552.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride](/img/structure/B3999564.png)
![1-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE](/img/structure/B3999565.png)

![Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B3999578.png)
![2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B3999583.png)

![4-fluoro-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B3999602.png)
